

Spectroscopic Profile of 1-Ethylindan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1-Ethylindan** (CAS No: 4830-99-3, Molecular Formula: C₁₁H₁₄, Molecular Weight: 146.23 g/mol). The document details experimental and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for **1-Ethylindan**.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.25 - 7.10	m	4H	Ar-H
3.25	m	1H	CH-CH₂CH₃
2.90	t	2H	Ar-CH ₂
2.10	m	1H	CH2-CH(Et)-
1.85	m	1H	CH2-CH(Et)-
1.70	m	2H	CH-CH₂-CH₃
0.95	t	3H	CH2-CH3

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
145.0	Ar-C
143.5	Ar-C
126.5	Ar-CH
126.3	Ar-CH
124.7	Ar-CH
124.5	Ar-CH
45.0	CH-CH ₂ CH ₃
32.0	Ar-CH ₂
30.0	CH2-CH(Et)-
28.0	CH-CH2-CH3
12.0	CH2-CH3

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070 - 3020	m	Aromatic C-H Stretch
2960 - 2850	S	Aliphatic C-H Stretch
1605, 1490, 1455	m	Aromatic C=C Bending
1465	m	CH ₂ Bending
1375	m	CH₃ Bending
745	S	ortho-Disubstituted Benzene C-H Bending

s = strong, m = medium

Table 4: Mass Spectrometry (GC-MS) Data

m/z	Relative Intensity (%)	Assignment
146	45	[M] ⁺ (Molecular Ion)
117	100	[M-C₂H₅] ⁺ (Base Peak)
115	40	[M-C ₂ H ₅ -H ₂] ⁺
91	30	[C ₇ H ₇]+ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of **1-Ethylindan** (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation and Parameters:

- Spectrometer: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-32
 - Relaxation Delay: 1.0 s
 - Spectral Width: -2 to 12 ppm
- 13C NMR Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2.0 s
 - Spectral Width: 0 to 220 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

 A drop of neat 1-Ethylindan liquid is placed directly onto the surface of a diamond attenuated total reflectance (ATR) crystal.

Alternatively, a thin film of the liquid can be prepared between two potassium bromide (KBr)
or sodium chloride (NaCl) salt plates.

Instrumentation and Parameters:

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR) or Transmission.
- Spectral Range: 4000 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A
 background spectrum of the clean ATR crystal or empty salt plates is recorded prior to the
 sample scan.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

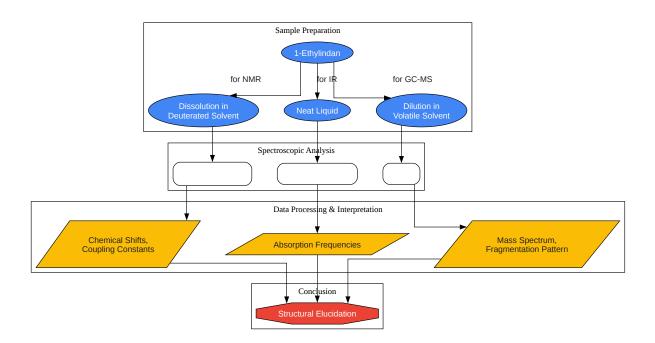
 A dilute solution of 1-Ethylindan is prepared in a volatile organic solvent such as dichloromethane or hexane (approximately 1 mg/mL).

Instrumentation and Parameters:

- Gas Chromatograph (GC):
 - Injector Temperature: 250 °C.
 - Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
- Mass Spectrometer (MS):

o Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40 - 400.


Ion Source Temperature: 230 °C.

• Quadrupole Temperature: 150 °C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as **1-Ethylindan**.

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 1-Ethylindan.

• To cite this document: BenchChem. [Spectroscopic Profile of 1-Ethylindan: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1361379#spectroscopic-data-of-1-ethylindan-nmr-irms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com